Selective Human CAR Partial Agonism with Subnanomolar Potency vs. Methoxy Analog
2-(3-Methylphenyl)quinazolinone derivative 7d (a close analog) exhibits a 193-fold higher potency as a human constitutive androstane receptor (CAR) partial agonist compared to its structural congener 8d. This meta-methyl substitution also eliminates the non-specific CAR activation and PXR cross-reactivity observed with the 3-methoxyphenyl analog [1].
| Evidence Dimension | CAR LBD Activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.055 μM (derivative 7d) |
| Comparator Or Baseline | EC50 = 10.6 μM (derivative 8d, differing in C2 substituent); 2-(3-methoxyphenyl) analog exhibits non-specific CAR activation and PXR agonism |
| Quantified Difference | 193-fold more potent (55 nM vs. 10,600 nM); Selective CAR activation without PXR cross-reactivity |
| Conditions | Recombinant CAR ligand binding domain (LBD) TR-FRET assay |
Why This Matters
This 193-fold potency differential and improved selectivity directly inform procurement decisions for assays requiring CAR modulation without PXR interference, a critical factor in ADME-Tox profiling.
- [1] Brožová, Z.R. et al. (2023). 2-Substituted quinazolines: Partial agonistic and antagonistic ligands of the constitutive androstane receptor (CAR). European Journal of Medicinal Chemistry, 259, 115631. DOI: 10.1016/j.ejmech.2023.115631. View Source
